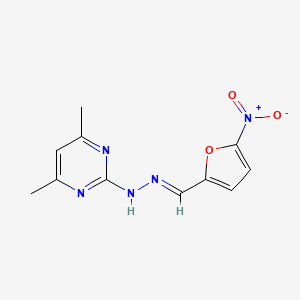![molecular formula C18H30N4OS B5525211 1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)
1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H30N4OS and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.21403277 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
H3-Receptor Antagonists: Structural Analysis and Design
Thioperamide, an analog of the specified compound, serves as a potent H3-receptor antagonist. Its structural rigidity, resulting from low conformational flexibility, is considered beneficial for designing new H3-receptor antagonists. Conformational analysis using molecular mechanics and X-ray crystallography on an analog, N-cyclohexyl-4-methylpiperidine-1-carbothioamide, supports the reliability of these minimum-energy conformations for structural comparisons with other H3-receptor antagonists (Plazzi et al., 1997).
Synthesis and Evaluation of Imidazo[1,2-a]pyridines as Antiulcer Agents
Imidazo[1,2-a]pyridines, modified at the 3-position and including an analog structure to the specified compound, were synthesized as potential antiulcer agents with antisecretory and cytoprotective properties. Though lacking significant antisecretory activity, some compounds demonstrated cytoprotective effects in models, highlighting the therapeutic potential of structurally related compounds (Starrett et al., 1989).
Anticancer Activity of Piperazine-2,6-dione Derivatives
Piperazine-2,6-dione derivatives, synthesized via condensation of iminodiacetic acid with various amines including structures akin to the specified compound, showed good anticancer activity against multiple cancer cell lines. This research underscores the potential of these derivatives in cancer treatment (Kumar et al., 2013).
Synthesis and Biological Evaluation of Piperazine Derivatives
1-(2-(4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and evaluated for their antimicrobial activity. The study indicates the relevance of these compounds in developing new antimicrobial agents (Rajkumar et al., 2014).
Novel Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogs, designed and synthesized for their activity against Mycobacterium tuberculosis GyrB, showed promising results, indicating their potential as new antituberculosis agents. Among them, certain compounds demonstrated activity against all tested strains without being cytotoxic (Jeankumar et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4OS/c1-21-13-9-20-18(21)24-14-10-19-17(23)15-7-11-22(12-8-15)16-5-3-2-4-6-16/h9,13,15-16H,2-8,10-12,14H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXOWLPCUPBGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCNC(=O)C2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B5525128.png)
![1-[(4aR,7aS)-6,6-dioxo-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(1,2-benzoxazol-3-yl)ethanone](/img/structure/B5525134.png)

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![N-benzyl-N-{2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B5525152.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)
![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B5525175.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)
![4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5525189.png)


![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)
